molecular formula C12H16N5Na2O6P B15353990 N6-Dimethyldeoxyadenosine-5'-monophosphate Sodium Salt

N6-Dimethyldeoxyadenosine-5'-monophosphate Sodium Salt

Cat. No.: B15353990
M. Wt: 403.24 g/mol
InChI Key: HXJOEINTSIVUEE-CVTHISEESA-L
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Description

N6-Dimethyldeoxyadenosine-5'-monophosphate Sodium Salt is a nucleotide analog where the adenosine molecule is modified by the addition of a methyl group at the N6 position and a phosphate group at the 5' position. This compound is often used in biochemical and molecular biology research due to its unique properties and applications.

Properties

Molecular Formula

C12H16N5Na2O6P

Molecular Weight

403.24 g/mol

IUPAC Name

disodium;[(2R,3S,5R)-5-[6-(dimethylamino)purin-9-yl]-3-hydroxyoxolan-2-yl]methyl phosphate

InChI

InChI=1S/C12H18N5O6P.2Na/c1-16(2)11-10-12(14-5-13-11)17(6-15-10)9-3-7(18)8(23-9)4-22-24(19,20)21;;/h5-9,18H,3-4H2,1-2H3,(H2,19,20,21);;/q;2*+1/p-2/t7-,8+,9+;;/m0../s1

InChI Key

HXJOEINTSIVUEE-CVTHISEESA-L

Isomeric SMILES

CN(C)C1=NC=NC2=C1N=CN2[C@H]3C[C@@H]([C@H](O3)COP(=O)([O-])[O-])O.[Na+].[Na+]

Canonical SMILES

CN(C)C1=NC=NC2=C1N=CN2C3CC(C(O3)COP(=O)([O-])[O-])O.[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N6-Dimethyldeoxyadenosine-5'-monophosphate Sodium Salt typically involves the methylation of deoxyadenosine followed by phosphorylation. The methylation can be achieved using reagents like methyl iodide in the presence of a base, while the phosphorylation step often involves the use of phosphorus oxychloride and a suitable base.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimized reaction conditions to ensure high yield and purity. Large-scale synthesis may use continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: N6-Dimethyldeoxyadenosine-5'-monophosphate Sodium Salt can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and osmium tetroxide.

  • Reduction: Reducing agents like sodium borohydride are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Oxidation reactions can lead to the formation of N6-Dimethyldeoxyadenosine-5'-monophosphate derivatives with different oxidation states.

  • Reduction: Reduction reactions can produce reduced forms of the compound.

Scientific Research Applications

N6-Dimethyldeoxyadenosine-5'-monophosphate Sodium Salt is widely used in scientific research due to its role in studying nucleotide metabolism, enzyme interactions, and genetic regulation. It is also used in the development of antiviral and anticancer drugs, as well as in the study of RNA modifications and their effects on gene expression.

Mechanism of Action

The mechanism by which N6-Dimethyldeoxyadenosine-5'-monophosphate Sodium Salt exerts its effects involves its incorporation into nucleic acids, where it can modulate the activity of enzymes and other proteins. The compound interacts with molecular targets such as polymerases and kinases, affecting various cellular pathways.

Comparison with Similar Compounds

  • N6-methyladenosine

  • N6-dimethyladenosine

  • N6-methylguanosine

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